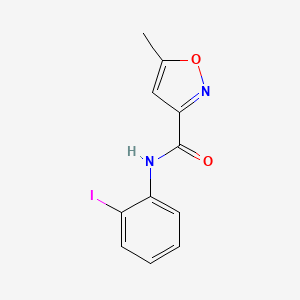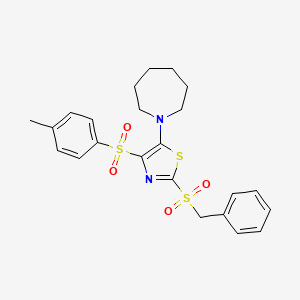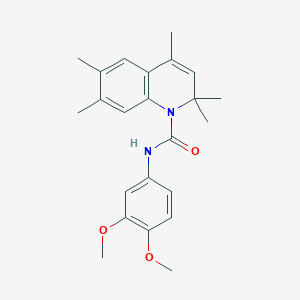
n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide
Vue d'ensemble
Description
N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide: is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the iodine atom in the phenyl ring and the carboxamide group attached to the isoxazole ring makes this compound unique and potentially useful in various scientific applications.
Mécanisme D'action
Target of Action
Compounds with similar structures have been shown to exhibit antiviral activities . The specific targets within these viral entities remain a subject of ongoing research.
Mode of Action
It is hypothesized that the compound may interact with its targets through oxidative addition . This process involves the insertion of an isocyanide into the Pd–C bond of an aryl Pd (II) complex
Biochemical Pathways
The compound’s synthesis involves oxidative cyclization , which could potentially affect various biochemical pathways
Pharmacokinetics
Similar compounds have been shown to exhibit rapid metabolic clearance in vitro, but prolonged metabolism in vivo
Result of Action
Similar compounds have been shown to exhibit good anti-tmv (tobacco mosaic virus) activity
Action Environment
The action, efficacy, and stability of N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide can be influenced by various environmental factors. For instance, the compound’s synthesis involves Pd-catalyzed reactions , which could be affected by factors such as temperature and pH. Additionally, the compound’s stability and efficacy could be influenced by factors such as storage conditions and the presence of other substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 5-methylisoxazole-3-carboxylic acid.
Coupling Reaction: The 2-iodoaniline undergoes a coupling reaction with 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in the phenyl ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the carboxamide group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized forms of the isoxazole ring or carboxamide group.
Reduction Products: Reduced forms of the isoxazole ring or carboxamide group.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Used as probes in biological studies to investigate enzyme activities or receptor binding.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
- N-(2-Iodophenyl)-4-methylisoxazole-3-carboxamide
- N-(2-Iodophenyl)-5-ethylisoxazole-3-carboxamide
- N-(2-Iodophenyl)-5-methylisoxazole-4-carboxamide
Uniqueness: N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide is unique due to the specific position of the iodine atom and the carboxamide group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(2-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWXOJFCGNOOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4875854.png)
![N-(2-methoxyethyl)-2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4875855.png)
![benzyl 2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B4875857.png)
![2-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4875884.png)


![4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4875909.png)
![{4-[({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]phenyl}acetic acid](/img/structure/B4875912.png)
![(5E)-1-(4-bromophenyl)-5-[(3,5-dichloro-4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4875915.png)
![2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4875919.png)
![1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4875932.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[2-(dipentylamino)-1-methylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4875947.png)
